molecular formula C17H21ClN2O B8515956 Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride

Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride

Cat. No. B8515956
M. Wt: 304.8 g/mol
InChI Key: JQPAUZBBDRAQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722671B2

Procedure details

300 mg (1.13 mmol) 6-(Piperidine-4-yloxy)-isoquinoline hydrochloride (124) are dissolved in 10 mL of methanol. 202 mg of triethylamine, molecular sieves 4A, 600 mg of glacial acetic acid, 871 mg of (1-Ethoxy-cyclopropyloxy)-trimethyl-silane and 101 mg of sodium cyanoborohydride are added successively and the reaction mixture is heated under reflux for 6 hours. The reaction mixture is cooled to room temperature, 6 mL of 2N sodium hydroxide are added and the reaction mixture is filtered. The filtrate is evaporated, the residue is taken up in dichloromethane, extracted with 2 N sodium hydroxide and brine, dried with sodium sulfate, evaporated to dryness and the crude material is purified by preparative HPLC. The product fractions are evaporated, the product is taken up in 2 N hydrochloric acid and lyophilized.
Name
6-(Piperidine-4-yloxy)-isoquinoline hydrochloride
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
871 mg
Type
reactant
Reaction Step Three
Quantity
101 mg
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
solvent
Reaction Step Three
Quantity
202 mg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[CH:15]=[N:14][CH:13]=[CH:12]3)[CH2:4][CH2:3]1.C(O[C:22]1(O[Si](C)(C)C)[CH2:24][CH2:23]1)C.C([BH3-])#N.[Na+].[OH-].[Na+]>CO.C(O)(=O)C.C(N(CC)CC)C>[ClH:1].[CH:22]1([N:2]2[CH2:7][CH2:6][CH:5]([O:8][C:9]3[CH:10]=[C:11]4[C:16](=[CH:17][CH:18]=3)[CH:15]=[N:14][CH:13]=[CH:12]4)[CH2:4][CH2:3]2)[CH2:24][CH2:23]1 |f:0.1,3.4,5.6,10.11|

Inputs

Step One
Name
6-(Piperidine-4-yloxy)-isoquinoline hydrochloride
Quantity
300 mg
Type
reactant
Smiles
Cl.N1CCC(CC1)OC=1C=C2C=CN=CC2=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
871 mg
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
101 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
600 mg
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
202 mg
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 N sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude material is purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
The product fractions are evaporated

Outcomes

Product
Name
Type
Smiles
Cl.C1(CC1)N1CCC(CC1)OC=1C=C2C=CN=CC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.